An In-depth Technical Guide to the Structural Analysis of (2S)-1-(Methylamino)propan-2-ol
An In-depth Technical Guide to the Structural Analysis of (2S)-1-(Methylamino)propan-2-ol
Introduction
(2S)-1-(Methylamino)propan-2-ol is a chiral amino alcohol of significant interest to the pharmaceutical and fine chemical industries. Its importance lies in its role as a versatile chiral building block for the synthesis of various active pharmaceutical ingredients (APIs), including certain beta-blockers and other cardiovascular drugs.[1] The precise stereochemistry at the C2 position is often critical for the pharmacological activity and safety of the final drug product. Consequently, a rigorous and comprehensive structural analysis of (2S)-1-(Methylamino)propan-2-ol is paramount to ensure its identity, purity, and enantiomeric integrity.
This technical guide provides a detailed overview of the essential analytical techniques for the structural characterization of (2S)-1-(Methylamino)propan-2-ol, aimed at researchers, scientists, and drug development professionals. The methodologies described herein are grounded in established principles and are designed to provide a high degree of confidence in the analytical results.
Physicochemical Properties and Structural Information
A foundational understanding of the physicochemical properties of (2S)-1-(Methylamino)propan-2-ol is essential for selecting appropriate analytical conditions.
| Property | Value | Source |
| Molecular Formula | C₄H₁₁NO | [2] |
| Molecular Weight | 89.14 g/mol | [2] |
| CAS Number | 70377-76-3 (for the (S)-enantiomer hydrochloride) | [3] |
| Racemate CAS | 16667-45-1 | [2] |
| Appearance | Liquid or Solid | |
| Boiling Point | ~147 °C | [4] |
| Solubility | Soluble in water and common organic solvents. |
Structure:
Figure 1: Chemical structure of 1-(Methylamino)propan-2-ol
Synthesis and Potential Impurities
(2S)-1-(Methylamino)propan-2-ol is typically synthesized from a chiral precursor, such as (S)-propylene oxide. A common synthetic route involves the ring-opening of (S)-propylene oxide with methylamine.
It is crucial to consider potential impurities arising from the synthesis, which may include:
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The (R)-enantiomer, arising from incomplete stereoselectivity of the reaction or racemization.
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Unreacted starting materials.
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By-products from side reactions, such as the isomeric 2-(methylamino)propan-1-ol.
A thorough analytical workflow must be capable of detecting and quantifying these potential impurities.
Core Structural Analysis Techniques
A multi-technique approach is necessary for the unambiguous structural elucidation and purity assessment of (2S)-1-(Methylamino)propan-2-ol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is one of the most powerful tools for the structural analysis of organic molecules. Both ¹H and ¹³C NMR should be employed. While specific spectral data for the pure (2S)-enantiomer is not widely published, the data for the racemate is representative for chemical shifts and coupling constants.[2]
¹H NMR Spectroscopy
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Principle: ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
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Expected Spectrum: The ¹H NMR spectrum of 1-(methylamino)propan-2-ol is expected to show distinct signals for the methyl groups, the methylene group, the methine proton, and the protons on the nitrogen and oxygen atoms.
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Detailed Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O).
-
Instrument Parameters (for a 400 MHz spectrometer):
-
Acquisition time: ~3-4 seconds
-
Relaxation delay: 1-2 seconds
-
Number of scans: 16-32
-
-
Data Analysis: Integrate the peaks to determine proton ratios and analyze the splitting patterns (multiplicity) to deduce proton connectivity.
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¹³C NMR Spectroscopy
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Principle: ¹³C NMR provides information on the number of non-equivalent carbon atoms in the molecule.
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Expected Spectrum: The ¹³C NMR spectrum of 1-(methylamino)propan-2-ol should display four distinct signals, corresponding to the four carbon atoms in unique chemical environments.[5]
-
Detailed Protocol:
-
Sample Preparation: Dissolve approximately 20-50 mg of the sample in 0.6-0.7 mL of a deuterated solvent.
-
Instrument Parameters (for a 100 MHz spectrometer):
-
Proton broadband decoupling.
-
Acquisition time: ~1-2 seconds.
-
Relaxation delay: 2-5 seconds.
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Number of scans: 512-1024.
-
-
Data Analysis: Correlate the chemical shifts to the carbon atoms in the structure.
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Mass Spectrometry (MS)
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Principle: Mass spectrometry provides information about the molecular weight of the compound and can reveal structural details through analysis of fragmentation patterns.
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Expected Fragmentation: Upon ionization, the molecular ion ([M]⁺) of 1-(methylamino)propan-2-ol is expected at an m/z of 89. Common fragmentation pathways for amino alcohols include cleavage alpha to the nitrogen and oxygen atoms.
-
Detailed Protocol (for GC-MS):
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane).
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GC Parameters:
-
Injector temperature: 250 °C.
-
Oven program: Start at 50 °C, ramp to 250 °C at 10 °C/min.
-
Carrier gas: Helium.
-
-
MS Parameters:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass range: m/z 30-200.
-
-
Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to confirm the structure.
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Fourier-Transform Infrared (FTIR) Spectroscopy
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Principle: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.
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Expected Spectrum: The FTIR spectrum of 1-(methylamino)propan-2-ol will exhibit characteristic absorption bands for the O-H, N-H, C-H, and C-O functional groups.
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A broad O-H stretching band around 3300-3400 cm⁻¹.
-
An N-H stretching band in the same region, which may be overlapped with the O-H band.
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C-H stretching bands just below 3000 cm⁻¹.
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A C-O stretching band in the region of 1050-1150 cm⁻¹.
-
-
Detailed Protocol:
-
Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between salt plates (e.g., NaCl or KBr) or as a thin film on a salt plate.
-
Instrument Parameters:
-
Scan range: 4000-400 cm⁻¹.
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Resolution: 4 cm⁻¹.
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Number of scans: 16-32.
-
-
Data Analysis: Assign the major absorption bands to the corresponding functional groups to confirm their presence.
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Chiral High-Performance Liquid Chromatography (HPLC)
-
Principle: Chiral HPLC is the cornerstone for determining the enantiomeric purity of (2S)-1-(Methylamino)propan-2-ol. This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs are commonly used for the separation of chiral amines.[6]
-
Causality in Method Development: The choice of mobile phase is critical. A non-polar mobile phase (normal phase) often provides better selectivity for chiral separations of amines on polysaccharide-based columns. A small amount of an alcohol (e.g., 2-propanol) is used as a modifier to improve peak shape and retention times. A basic additive, such as diethylamine, is often necessary to prevent peak tailing by interacting with acidic sites on the silica support of the CSP.
-
Detailed Protocol (Exemplary):
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
HPLC System:
-
Column: A polysaccharide-based chiral column (e.g., Chiralpak IA, IB, or IC).
-
Mobile Phase: A mixture of n-hexane, 2-propanol, and diethylamine (e.g., 90:10:0.1 v/v/v). The optimal ratio may need to be determined experimentally.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at a low wavelength (e.g., 210 nm) as the analyte lacks a strong chromophore.
-
-
Data Analysis:
-
Inject a sample of the racemic mixture to determine the retention times of both enantiomers.
-
Inject the sample of (2S)-1-(Methylamino)propan-2-ol and integrate the peak areas of both enantiomer peaks.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [([S] - [R]) / ([S] + [R])] x 100.
-
-
Integrated Analytical Workflow
The following diagram illustrates an integrated workflow for the complete structural analysis of a new batch of (2S)-1-(Methylamino)propan-2-ol.
Caption: Integrated workflow for the structural analysis of (2S)-1-(Methylamino)propan-2-ol.
Conclusion
The structural analysis of (2S)-1-(Methylamino)propan-2-ol requires a combination of spectroscopic and chromatographic techniques. While NMR and MS provide definitive confirmation of the chemical structure and molecular weight, chiral HPLC is indispensable for verifying the enantiomeric purity. The integrated workflow presented in this guide provides a robust framework for ensuring the quality and integrity of this critical chiral intermediate, thereby supporting the development of safe and effective pharmaceuticals.
References
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PubChem. (n.d.). 2-Methyl-1-(methylamino)propan-2-ol. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
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MySkinRecipes. (n.d.). (S)-1-(Methylamino)propan-2-ol. Retrieved January 26, 2026, from [Link]
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PubChem. (n.d.). 1-(Methylamino)propan-2-ol. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
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SIELC Technologies. (2018, May 16). 2-methyl-2-(methylamino)propan-1-ol. Retrieved January 26, 2026, from [Link]
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Chemchart. (n.d.). 1-(Methylamino)propan-2-ol (16667-45-1, 68832-44-0). Retrieved January 26, 2026, from [Link]
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ResearchGate. (2025). Separation of propranolol enantiomers using chiral HPLC. Retrieved January 26, 2026, from [Link]
- Google Patents. (n.d.). CN101033193A - Method of synthesizing 2-aminopropanol.
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Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of propan-2-ol. Retrieved January 26, 2026, from [Link]
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Doc Brown's Chemistry. (n.d.). propan-2-ol low high resolution H-1 proton nmr spectrum. Retrieved January 26, 2026, from [Link]
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Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases. Retrieved January 26, 2026, from [Link]
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AMERICAN ELEMENTS. (n.d.). 2-Methyl-2-(methylamino)propan-1-ol. Retrieved January 26, 2026, from [Link]
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YAKHAK HOEJI. (2019). Chromatographic Enantiomer Separation of Chiral Amines as Fluorene-2-carboxaldimine Derivatives Using Polysaccharide-derived Chiral Stationary Phases. Retrieved January 26, 2026, from [Link]
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